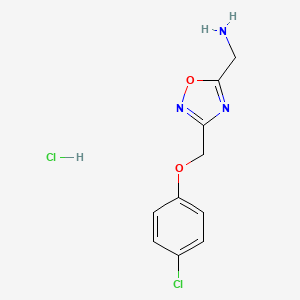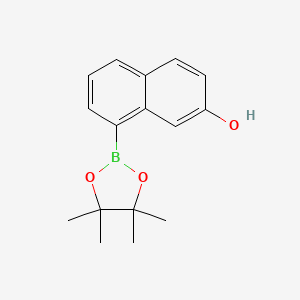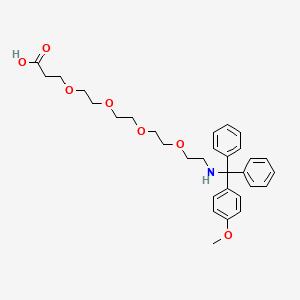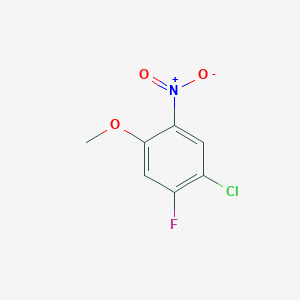
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
Descripción general
Descripción
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H5ClFNO3 . It has a molecular weight of 205.57 g/mol . The compound is used in early discovery research and is part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI string for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 . The SMILES string is COC1=C(C=C(C(=C1)N+[O-])F)Cl . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.57 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Charge Control in SNAr Reactions
The substitution reactions of nitrobenzenes with various nucleophiles, including those similar to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, were studied by Cervera, Marquet, and Martin (1996). They found that the substitution of a fluorine atom meta with respect to the activating nitro group becomes apparent in specific reactions, indicating charge-controlled SNAr (nucleophilic aromatic substitution) processes with loosely bonded transition states (Cervera, Marquet, & Martin, 1996).
Ortho:Para Ratio in Aromatic Nucleophilic Substitution
Bamkole, Hirst, and Udoessien (1973) measured ortho:para ratios for reactions of fluoro- and chloro-nitrobenzenes with various anions. Their work, relevant to compounds like 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, discusses the steric exclusion of solvation in these reactions' transition states (Bamkole, Hirst, & Udoessien, 1973).
Microwave Mediated Reduction of Nitroaromatics
Spencer et al. (2008) investigated the reduction of nitroaromatics, including fluorine-containing compounds, under microwave irradiation. They found that 2-chloro-1-fluoro-4-nitrobenzene afforded a mixture of aniline derivatives, highlighting the reaction's dependence on solvent and the competing SNAr/reduction process (Spencer, Rathnam, Patel, & Anjum, 2008).
Internal Rotational Barriers of Aromatic Nitro Compounds
Chen and Chieh (2002) conducted a study on the internal rotational barriers in various nitro compounds, including those similar to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. They used B3LYP density functional theory to calculate deformations and distortions in these molecules, which is crucial for understanding their reactivity (Chen & Chieh, 2002).
Synthesis of 4-Methoxyphenol
Jian (2000) explored a new method to synthesize 4-methoxyphenol, starting from 4-chloro-1-nitrobenzene, which is structurally related to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. This study discussed reaction conditions and factors affecting yields, which are critical for industrial applications of such compounds (Jian, 2000).
Synthesis and Characterization of Nitrobenzene Derivatives
Sweeney, McArdle, and Aldabbagh (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound similar to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, and characterized it using various techniques. This provides insight into the synthesis and properties of such complex molecules (Sweeney, McArdle, & Aldabbagh, 2018).
Hydrogenation of Fluoronitrobenzenes
Wen-xia (2014) studied the hydrogenation of 3-chloro-4-fluoronitrobenzene to produce 3-chloro-4-fluoroaniline, providing insights into the catalytic activity and selectivity crucial for reactions involving compounds like 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene (Wen-xia, 2014).
Safety and Hazards
The compound is classified under GHS05 (corrosion) and GHS06 (acute toxicity) hazard pictograms . It has hazard statements H301 (toxic if swallowed) and H314 (causes severe skin burns and eye damage) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .
Propiedades
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSTQPRYUSALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)


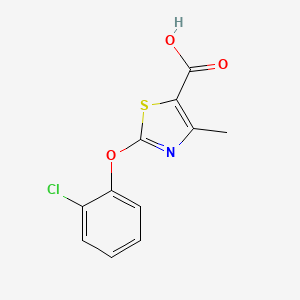
![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)
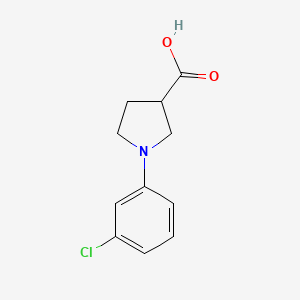
![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)

